2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
The compound "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is a synthetic organic compound with a unique structure, belonging to the class of imidazole derivatives. It exhibits potential biological activities and has been the subject of research in various scientific fields due to its complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" typically involves a multi-step organic synthesis process. Key starting materials include 4-fluoroaniline and 3-nitrobenzaldehyde, which undergo condensation to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a thiolating agent to yield the imidazole core. Subsequent acetylation with isopropylamine leads to the final compound.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Scale-up synthesis may also employ continuous flow reactors for efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Involves converting the thio group to sulfone or sulfoxide derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : Possible electrophilic and nucleophilic substitutions at the phenyl rings.
Common Reagents and Conditions
Oxidation: : Use of peroxides or osmium tetroxide.
Reduction: : Catalytic hydrogenation or metal-acid combinations.
Substitution: : Common reagents include halogenating agents and nucleophiles like amines and alcohols.
Major Products
Oxidation Products: : Sulfone or sulfoxide derivatives.
Reduction Products: : Amine derivatives of the original nitro group.
Substitution Products: : Substituted derivatives at the phenyl rings depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Biology
Investigated for its bioactivity against certain microbial strains, showing promise in antimicrobial research.
Medicine
Potential therapeutic applications are being explored, including as an anti-inflammatory or anticancer agent due to its unique molecular interactions.
Industry
Applications in developing novel materials and as a precursor in manufacturing other specialty chemicals.
Mechanism of Action
The exact mechanism of action varies depending on its application:
In biological systems: , it interacts with specific enzymes or proteins, potentially inhibiting their function.
In medicinal chemistry: , it may modulate signal transduction pathways or interact with receptors at the cellular level.
Comparison with Similar Compounds
Compared to other imidazole derivatives, "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is unique in its specific substitution pattern, providing distinct chemical and biological properties.
List of Similar Compounds
1-(4-fluorophenyl)-2-(1H-imidazol-5-yl)ethanone
3-nitro-1H-imidazole
N-isopropyl-2-thioacetamide
Each of these compounds shares structural features with "this compound" but differs in specific substituents or functional groups, leading to varied properties and applications.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-13(2)23-19(26)12-29-20-22-11-18(14-4-3-5-17(10-14)25(27)28)24(20)16-8-6-15(21)7-9-16/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCQYUVEGQMIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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